

Spectroscopic Profile of 1-Bromo-2-naphthol: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-naphthol

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-2-naphthol**, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Bromo-2-naphthol**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.26 - 7.90	Multiplet	6H	Ar-H
5.50 (variable)	Singlet	1H	OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
148.9	C-OH
133.2	Ar-C
130.5	Ar-C
129.8	Ar-C
128.5	Ar-C
127.3	Ar-C
124.6	Ar-C
121.9	Ar-C
115.8	Ar-C
109.1	C-Br

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	C-H stretch (aromatic)
1620 - 1580	Medium	C=C stretch (aromatic)
1250	Strong	C-O stretch (phenol)
750	Strong	C-Br stretch

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
222	~100	[M] ⁺ (with ⁷⁹ Br)
224	~98	[M] ⁺ (with ⁸¹ Br)
143	Moderate	[M - Br] ⁺
115	High	[C ₉ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as **1-Bromo-2-naphthol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1-Bromo-2-naphthol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
 - Instrument: A high-resolution NMR spectrometer (e.g., Varian A-60 or modern equivalent operating at 300-500 MHz).[\[1\]](#)
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.
- ¹³C NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (operating at 75-125 MHz).
- Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-10 seconds.
 - Number of scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Temperature: 298 K.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: A small amount of **1-Bromo-2-naphthol** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Melt Method: A small amount of the sample is placed between two KBr or NaCl plates and heated slightly above its melting point to form a thin capillary film.^[1]
- Data Acquisition:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.

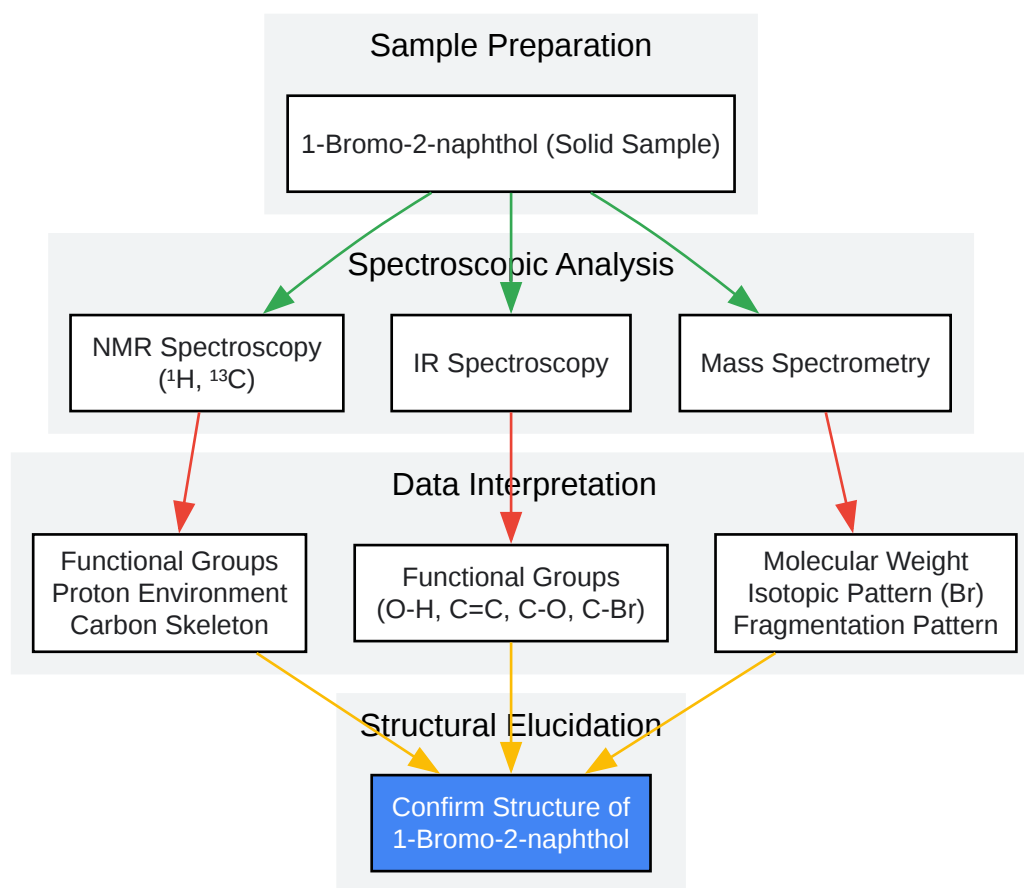
- A background spectrum of the KBr pellet or empty plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization:
 - Electron Ionization (EI): The most common method. The sample is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis:
 - Instrument: A mass spectrometer equipped with a suitable analyzer (e.g., quadrupole, time-of-flight).
 - Parameters:
 - Mass range: m/z 50-500.
 - Scan speed: Dependant on the instrument and resolution required.
 - The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **1-Bromo-2-naphthol**.



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Caption: Workflow for the Spectroscopic Characterization of **1-Bromo-2-naphthol**.

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References

- 1. 1-Bromo-2-naphthol | C₁₀H₇BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]
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